3-(3-Benzoylphenyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzoylphenyl)pentane-2,4-dione is an organic compound with the molecular formula C16H14O3 It is a derivative of pentane-2,4-dione, where a benzoyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Benzoylphenyl)pentane-2,4-dione can be synthesized through the reaction of benzaldehyde with 2,4-pentanedione in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzoylphenyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
3-(3-Benzoylphenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Benzoylphenyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a benzoyl group.
3-(4-Methylphenyl)pentane-2,4-dione: Similar structure with a methyl group on the phenyl ring.
3-(4-Chlorophenyl)pentane-2,4-dione: Similar structure with a chlorine atom on the phenyl ring
Uniqueness
3-(3-Benzoylphenyl)pentane-2,4-dione is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
82562-00-3 |
---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-(3-benzoylphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C18H16O3/c1-12(19)17(13(2)20)15-9-6-10-16(11-15)18(21)14-7-4-3-5-8-14/h3-11,17H,1-2H3 |
InChI Key |
NYSDOTODQRZVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.